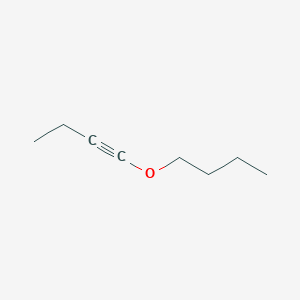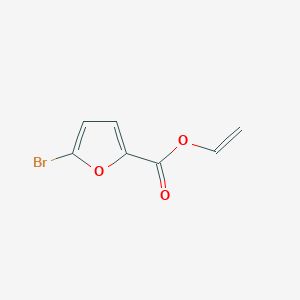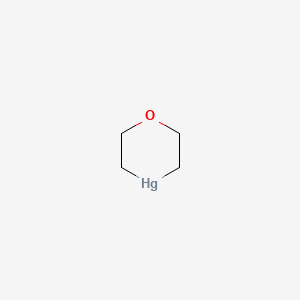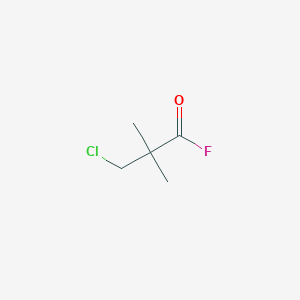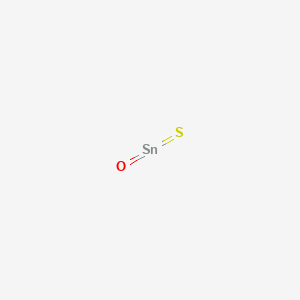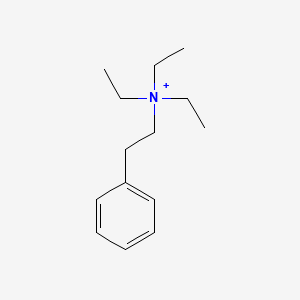
Benzeneethanaminium, N,N,N-triethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzeneethanaminium, N,N,N-triethyl- is a chemical compound with the molecular formula C13H22ClNThis compound is commonly used as a phase-transfer catalyst in various chemical reactions, particularly in organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Benzeneethanaminium, N,N,N-triethyl- can be synthesized by reacting benzyl chloride with triethylamine in the presence of a solvent such as acetone. The reaction is typically carried out under reflux conditions at a temperature of 63-64°C for about 8 hours. After the reaction, the mixture is cooled to 15°C, filtered, and the product is washed with acetone and dried to obtain benzyltriethylammonium chloride .
Industrial Production Methods: In industrial settings, the production of benzeneethanaminium, N,N,N-triethyl- follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .
Análisis De Reacciones Químicas
Types of Reactions: Benzeneethanaminium, N,N,N-triethyl- undergoes various types of chemical reactions, including:
Substitution Reactions: It can act as a catalyst in substitution reactions, such as the alkylation of phenyl acetonitrile to form 2-phenylbutyronitrile.
Condensation Reactions: It is used in the Knoevenagel condensation of carbonyl compounds with active methylene compounds to give olefinic products.
Common Reagents and Conditions:
Reagents: Benzyl chloride, triethylamine, acetone.
Conditions: Reflux at 63-64°C for 8 hours, followed by cooling and filtration.
Major Products:
2-Phenylbutyronitrile: Formed from the alkylation of phenyl acetonitrile.
Olefinic Products: Formed from the Knoevenagel condensation reactions.
Aplicaciones Científicas De Investigación
Benzeneethanaminium, N,N,N-triethyl- has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of benzeneethanaminium, N,N,N-triethyl- involves its role as a phase-transfer catalyst. It facilitates the transfer of reactants between different phases (e.g., aqueous and organic phases) by forming a complex with the reactants. This complexation increases the solubility of the reactants in the organic phase, thereby enhancing the reaction rate and yield .
Comparación Con Compuestos Similares
Triethylamine: A related compound with the formula N(CH2CH3)3, commonly used as a base in organic synthesis.
Dimethylamine: Another related compound with similar catalytic properties.
Uniqueness: Benzeneethanaminium, N,N,N-triethyl- is unique due to its specific structure and ability to act as a phase-transfer catalyst. Its efficiency in facilitating reactions between different phases makes it a valuable compound in various chemical processes .
Propiedades
Número CAS |
13757-84-1 |
|---|---|
Fórmula molecular |
C14H24N+ |
Peso molecular |
206.35 g/mol |
Nombre IUPAC |
triethyl(2-phenylethyl)azanium |
InChI |
InChI=1S/C14H24N/c1-4-15(5-2,6-3)13-12-14-10-8-7-9-11-14/h7-11H,4-6,12-13H2,1-3H3/q+1 |
Clave InChI |
YUVLMFPCTVORNC-UHFFFAOYSA-N |
SMILES canónico |
CC[N+](CC)(CC)CCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


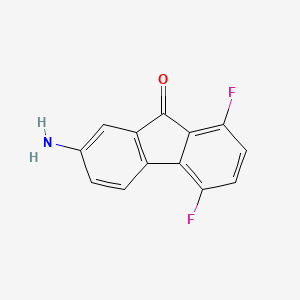
![2-acetyl-5-[(E)-2-phenylethenyl]cyclohexane-1,3-dione](/img/structure/B14719542.png)
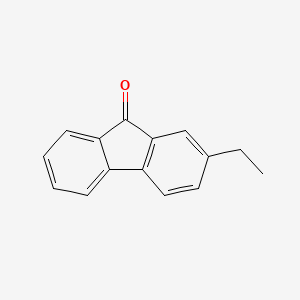
![ethyl N-[5,6-diamino-4-[(4-sulfamoylphenyl)methylamino]-2-pyridyl]carbamate](/img/structure/B14719546.png)
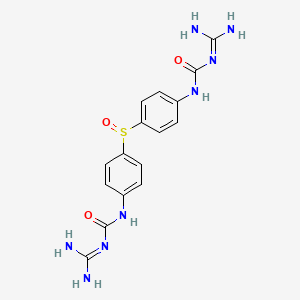
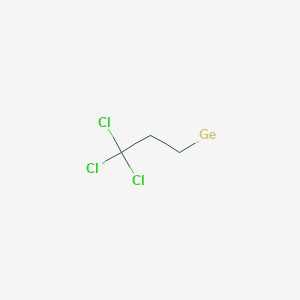
-lambda~4~-sulfanylidene}benzenesulfonamide](/img/structure/B14719556.png)

